Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-
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Overview
Description
Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-D]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the acetamide moiety. Common reagents used in these steps include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with various biological targets and their effects on cellular processes.
Medicine
In medicine, the compound or its derivatives might be investigated for their therapeutic potential. This could include studies on their efficacy in treating specific diseases, their pharmacokinetics, and their safety profiles.
Industry
In industry, the compound could find applications in the development of new materials with unique properties. This might include polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno[2,3-D]pyrimidine derivatives, furan-containing acetamides, and other thio-substituted organic molecules.
Uniqueness
What sets Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10-4-5-12-13(7-10)26-17-15(12)16(23)20-18(21-17)25-9-14(22)19-8-11-3-2-6-24-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
XWUKZUAGVSYQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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